cinnabaramide A

Description

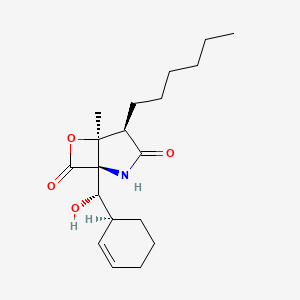

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H29NO4 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-hexyl-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C19H29NO4/c1-3-4-5-9-12-14-16(22)20-19(17(23)24-18(14,19)2)15(21)13-10-7-6-8-11-13/h7,10,13-15,21H,3-6,8-9,11-12H2,1-2H3,(H,20,22)/t13-,14+,15+,18+,19+/m1/s1 |

InChI Key |

KAZLTNBVAYOUNF-MUAMBBPCSA-N |

Isomeric SMILES |

CCCCCC[C@H]1C(=O)N[C@@]2([C@]1(OC2=O)C)[C@H]([C@H]3CCCC=C3)O |

Canonical SMILES |

CCCCCCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O |

Synonyms |

cinnabaramide A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Cinnabaramide a

Identification of Cinnabaramide A from Streptomyces Species

This compound was first identified as a product of a terrestrial strain of Streptomyces. researchgate.netnih.gov Specifically, it was isolated from Streptomyces sp. JS360. researchgate.net Subsequent taxonomic studies have proposed a new species name for this producing strain, Streptomyces cinnabarigriseus JS360. uni-bielefeld.de The cinnabaramides, including this compound and its congeners (cinnabaramides B-G), are a series of compounds that are structurally analogous to other well-known proteasome inhibitors like lactacystin (B1674225) and salinosporamide A. researchgate.netnih.govacs.org The discovery of this compound was part of a broader effort to identify novel, potent, and selective inhibitors of the human 20S proteasome from natural sources. researchgate.netnih.gov The producing organism's phylogenetic position, along with the production of these compounds, was a key part of the initial research. nih.gov

The identification of this compound and its related compounds often involves detailed analysis of the fermentation broth of the Streptomyces strain. researchgate.net The initial detection and characterization rely on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov An X-ray crystal structure was also obtained for this compound, which definitively confirmed its complex three-dimensional structure. nih.gov

Isolation and Purification Techniques for this compound and its Congeners

The isolation and purification of this compound and its congeners from the fermentation culture of Streptomyces sp. involves a multi-step process designed to separate these specific metabolites from a complex mixture.

The general procedure begins with the cultivation of the Streptomyces strain in a suitable liquid medium. plos.orgnih.gov After a period of fermentation, the culture broth is harvested. The first step in extraction is typically the separation of the microbial cells from the liquid broth, usually achieved by centrifugation. plos.orgnih.gov

The resulting supernatant, or filtrate, which contains the secreted secondary metabolites, is then subjected to solvent extraction. plos.org This process uses organic solvents of varying polarities, such as ethyl acetate, to partition the desired compounds from the aqueous broth. plos.org The organic extracts are then concentrated under reduced pressure to yield a crude extract. plos.org

This crude extract contains a mixture of many different compounds, from which the cinnabaramides must be isolated. This is accomplished through various chromatographic techniques. plos.org A common initial step is silica (B1680970) gel column chromatography. plos.org The extract is loaded onto a column packed with silica gel, and a solvent system, for instance, a mixture of chloroform (B151607) and methanol, is passed through the column to separate the components based on their affinity for the silica gel. plos.org

Further purification is often necessary to isolate individual cinnabaramides. High-performance liquid chromatography (HPLC) is a powerful technique used for this purpose. plos.org By using a specific column and mobile phase, researchers can separate the closely related cinnabaramide congeners from one another, yielding pure compounds like this compound. nih.govplos.org The isolation of cinnabaramides A-G has been reported using these established methods. researchgate.netnih.gov

The table below summarizes the key techniques used in the isolation and purification process.

| Step | Technique | Purpose |

| 1. Fermentation | Liquid Culture | To grow the Streptomyces strain and induce the production of secondary metabolites. |

| 2. Harvest | Centrifugation | To separate the microbial cells from the fermentation broth containing the desired compounds. plos.orgnih.gov |

| 3. Extraction | Solvent Extraction (e.g., with ethyl acetate) | To transfer the cinnabaramides from the aqueous broth to an organic solvent. plos.org |

| 4. Concentration | Reduced Pressure Evaporation | To remove the solvent and obtain a crude extract of the metabolites. plos.org |

| 5. Initial Separation | Silica Gel Column Chromatography | To separate the crude extract into fractions based on polarity. plos.org |

| 6. Final Purification | High-Performance Liquid Chromatography (HPLC) | To isolate pure individual cinnabaramide congeners. nih.govplos.org |

| 7. Structure Elucidation | Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR) | To identify and confirm the chemical structure of the isolated compounds. nih.gov |

| 8. 3D Structure Confirmation | X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in this compound. nih.gov |

Biosynthetic Pathway Elucidation of Cinnabaramide a

Characterization of the Cinnabaramide Biosynthetic Gene Cluster

The biosynthesis of cinnabaramide A is orchestrated by a dedicated biosynthetic gene cluster (BGC) identified in Streptomyces sp. JS360. researchgate.netnih.gov Cloning and characterization of this gene cluster revealed a collection of genes encoding the necessary enzymatic machinery for the production of this complex natural product. researchgate.net The cluster contains genes for a mixed polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system, which is characteristic of many hybrid natural products. researchgate.netnih.gov

Key genes within the cinnabaramide BGC include:

PKS and NRPS genes: These form the core assembly line for the molecule. researchgate.net

Genes for precursor biosynthesis: The cluster also encodes enzymes responsible for synthesizing the unusual building blocks required for this compound, such as the hexyl side chain and the cyclohexenylalanine moiety. researchgate.net

A putative self-resistance gene: The presence of a gene homologous to a 20S proteasome β-subunit (CinJ) suggests a mechanism for the producing organism to protect itself from the inhibitory effects of its own metabolite. researchgate.net

The identification and analysis of this BGC have been instrumental in paving the way for targeted genetic manipulation and precursor-directed biosynthesis to create novel cinnabaramide derivatives with potentially enhanced properties. researchgate.net

Mixed Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Pathway

This compound is assembled through a hybrid pathway that combines the catalytic logic of both polyketide synthases and nonribosomal peptide synthetases. researchgate.netnih.govnih.gov These megasynthases are large, modular enzymes that work in an assembly-line fashion to construct complex natural products from simple precursors. mdpi.comnih.govbiorxiv.org

In this hybrid system:

PKS modules are responsible for the iterative condensation of acyl-CoA units, in this case, incorporating an unusual hexylmalonyl-CoA extender unit to form the polyketide portion of the molecule. researchgate.netresearchgate.netmdpi.com

NRPS modules incorporate amino acid building blocks, including the non-proteinogenic amino acid cyclohexenylalanine. nih.govnih.gov

The interaction between the PKS and NRPS components is a crucial aspect of the biosynthetic process, leading to the formation of a linear intermediate that is subsequently cyclized to yield the final γ-lactam-β-lactone bicyclic core characteristic of cinnabaramides and the related salinosporamides. researchgate.netnih.govescholarship.org

Key Biosynthetic Precursors and Intermediates

The unique structure of this compound is derived from the incorporation of several non-standard biosynthetic precursors. The enzymatic pathways for the formation of these key building blocks are encoded within the cinnabaramide BGC.

Reductive Carboxylation by Crotonyl-CoA Carboxylase/Reductase (CCR) Homologs (e.g., CinF)

The formation of (2S)-hexylmalonyl-CoA is catalyzed by a crotonyl-CoA carboxylase/reductase (CCR) homolog, designated CinF. researchgate.netnih.govnih.gov CCRs are a class of enzymes that catalyze the NADPH-dependent reductive carboxylation of α,β-unsaturated acyl-CoAs to produce substituted malonyl-CoA derivatives. researchgate.netnih.govnih.gov CinF specifically acts on 2-octenoyl-CoA, carboxylating it to furnish the hexylmalonyl-CoA extender unit required for the PKS assembly line. researchgate.netasm.org The characterization of CinF has provided insight into how structural diversity in polyketides is generated through the enzymatic synthesis of unusual building blocks. nih.govnih.gov

Biosynthesis of the Cyclohexenylalanine Moiety

Another non-standard building block of this compound is the cyclohexenylalanine residue. researchgate.net The biosynthetic pathway for this unusual amino acid has been investigated, and feeding experiments with deuterated β-cyclohexenylalanines have shown their incorporation into the final cinnabaramide structure. researchgate.net This suggests a dedicated set of enzymes within the BGC is responsible for its synthesis, likely from a primary metabolic precursor.

Enzymatic Steps and Proposed Reaction Mechanisms within the Pathway

The assembly of this compound involves a series of coordinated enzymatic reactions. While the precise mechanisms of all steps are still under investigation, a general framework has been proposed based on the functions of homologous enzymes and experimental evidence.

The proposed biosynthetic pathway can be summarized as follows:

Precursor Biosynthesis: The unusual building blocks, (2S)-hexylmalonyl-CoA and cyclohexenylalanine, are synthesized by dedicated enzymes encoded in the BGC, including the CCR homolog CinF. researchgate.netnih.govnih.govnih.gov

PKS-NRPS Assembly: The PKS modules initiate chain elongation, incorporating the hexylmalonyl-CoA extender unit. researchgate.netnih.gov This polyketide chain is then passed to the NRPS modules, which incorporate the cyclohexenylalanine moiety. researchgate.netnih.gov

Cyclization and Release: The final linear intermediate, still tethered to the enzyme complex, undergoes a crucial cyclization event. This step, likely catalyzed by a specialized enzymatic domain, forms the characteristic γ-lactam-β-lactone bicyclic ring system and releases the final this compound molecule. researchgate.netnih.govnih.gov

The elucidation of these enzymatic steps and their underlying mechanisms provides a roadmap for future bioengineering efforts aimed at producing novel cinnabaramide analogs with improved pharmacological properties. researchgate.net

Genetic Manipulation and Engineered Biosynthesis for this compound Diversification

The elucidation of the this compound biosynthetic gene cluster has paved the way for genetic manipulation and engineered biosynthesis approaches to diversify the core structure and generate novel analogs with potentially improved properties. These strategies primarily leverage the inherent flexibility of the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, as well as the relaxed substrate specificity of key enzymes in the pathway.

Precursor-Directed Biosynthesis and Mutasynthesis

A significant breakthrough in the diversification of cinnabaramides was achieved through precursor-directed biosynthesis and mutasynthesis. researchgate.net These techniques exploit the ability of the biosynthetic enzymes to recognize and incorporate synthetic analogs of natural precursors, leading to the production of modified natural products.

Research conducted on Streptomyces sp. JS360, the producing organism of this compound, demonstrated that the enzymes involved in the pathway exhibit relaxed substrate specificities. researchgate.net This was exploited by feeding the culture with synthesized precursors, resulting in the production of novel chlorinated cinnabaramides. researchgate.net These chlorinated derivatives showed enhanced inhibitory potentials against the proteolytic subunits of the proteasome and higher cytotoxicity towards human tumor cell lines compared to the parent compound, this compound. researchgate.nettum.de

For instance, the mutasynthesis approach led to the generation of 15-chlorothis compound, which exhibited greater inhibitory activity towards the β5 subunit of the 20S proteasome than this compound. researchgate.net

Table 1: Bioactivity of this compound and its Engineered Analog

| Compound | Target | IC50 (nM) | Cell Lines with Potent Cytotoxicity |

|---|---|---|---|

| This compound | 20S Proteasome β5 subunit | 11.9 ± 7.4 | - |

| 15-Chlorothis compound | 20S Proteasome β5 subunit | 9.3 ± 5.9 | HCT-116, RPMI8226, SW840 |

Data sourced from researchgate.net

Gene Knockout and Heterologous Expression

Gene knockout is a powerful genetic technique used to inactivate a specific gene to understand its function or to re-route a metabolic pathway. geneticeducation.co.in While specific gene knockout studies focused solely on this compound diversification are not extensively detailed in the currently available literature, the principles have been widely applied to the closely related salinosporamide biosynthetic pathway, providing a blueprint for future work on cinnabaramides. nih.govnih.gov For example, in salinosporamide biosynthesis, knocking out genes responsible for the formation of specific precursors has enabled the production of novel analogs through mutasynthesis. nih.gov

Heterologous expression, which involves transferring the entire biosynthetic gene cluster into a more genetically amenable host organism, is another key strategy for improving production yields and facilitating genetic manipulation. mdpi.comrsc.org The complete cinnabaramide biosynthetic gene cluster from Streptomyces sp. JS360 has been cloned and sequenced, making it a candidate for heterologous expression in well-characterized Streptomyces hosts or even E. coli to streamline the engineering process and potentially increase the production of this compound and its derivatives. researchgate.netlabxing.com

Domain Swapping and Enzyme Engineering

The modular nature of PKS and NRPS enzymes offers exciting possibilities for generating structural diversity through domain swapping. nih.gov Each module is responsible for the incorporation and modification of a specific building block, and individual domains within these modules can be exchanged to alter the final product. For example, the acyltransferase (AT) domain, which selects the extender unit to be incorporated into the polyketide chain, can be swapped with an AT domain from another PKS that recognizes a different substrate. nih.gov

While direct examples of domain swapping within the cinnabaramide synthase are still emerging, research on other modular PKS systems has demonstrated the feasibility of this approach. By replacing the native AT domain with one from the rapamycin-producing PKS, for instance, novel triketide lactones were produced. nih.gov Similar manipulations of the cinnabaramide PKS could lead to the incorporation of different extender units and the creation of a wide array of new cinnabaramide analogs with diverse side chains.

Furthermore, site-directed mutagenesis of key enzymes can alter their substrate specificity. For example, mutations in the active site of CinF, an enzyme involved in producing an unusual polyketide extender unit in cinnabaramide biosynthesis, have been shown to change its substrate specificity. researchgate.net This opens up avenues for rationally designing enzymes to accept a broader range of substrates, further expanding the potential for diversification.

The combination of these genetic manipulation and engineered biosynthesis techniques holds immense promise for the future development of novel cinnabaramide-based compounds with tailored biological activities.

Chemical Synthesis and Synthetic Strategy Development for Cinnabaramide a

Total Synthesis Approaches for Cinnabaramide A and its Analogues

The total synthesis of this compound and its structural relatives, such as salinosporamide A, has been achieved through various methodologies. These approaches are broadly categorized into racemic and enantioselective syntheses, each presenting unique strategies to assemble the characteristic γ-lactam-β-lactone core.

Racemic Total Synthesis Methodologies

Initial synthetic endeavors toward this compound focused on racemic routes, which provided crucial validation for proposed synthetic strategies. A notable approach involved a concise synthesis of racemic this compound alongside its analogue, salinosporamide A. nih.govnih.gov This strategy demonstrated the feasibility of a key bis-cyclization process to construct the bicyclic core. nih.gov

The synthesis commenced with the preparation of a protected serine derivative. nih.gov Specifically, O-benzyl-L-serine underwent reductive amination with p-anisaldehyde, followed by esterification to yield the desired protected amino acid. nih.gov Concurrently, an unsymmetrical ketene (B1206846) dimer was generated through the heterodimerization of acetyl and octanoyl chlorides. nih.gov Coupling of this ketene dimer with the protected serine derivative produced a diastereomeric mixture of esters. nih.gov Subsequent hydrolysis of the ester yielded the key keto acid precursor for the pivotal bis-cyclization step. nih.gov This bis-cyclization reaction, promoted by a nucleophile, successfully formed the diastereomeric β-lactones, with the major diastereomer corresponding to the natural product's relative stereochemistry. nih.gov The final steps involved deprotection and oxidation to furnish racemic this compound. nih.gov

This racemic synthesis was significant as it established a viable pathway that could be adapted for more sophisticated enantioselective approaches. nih.gov The challenges encountered, such as the control of diastereoselectivity in the bis-cyclization step, provided valuable insights for future refinements. nih.gov

Enantioselective Total Synthesis Strategies

Building upon the foundations of racemic syntheses, researchers have developed enantioselective total syntheses to produce the naturally occurring enantiomer of this compound and related compounds. A successful strategy for the enantioselective total synthesis of cinnabaramides A, E, and F has been reported. researchgate.netnih.gov

A key challenge in enantioselective synthesis is the potential for racemization at the C2 stereocenter during the formation of the β-ketoamide intermediate. nih.gov However, it was postulated that the conformational constraints of the β-ketoamide, due to A(1,3) strain, could help retain the stereochemical integrity at this center. nih.govcapes.gov.br This hypothesis proved crucial for the development of an enantioselective route. nih.gov

One enantioselective approach utilized a substrate-driven hydrolytic dynamic kinetic resolution to prepare the pyrrolidinone core with high efficiency. nih.gov This strategy began with a serine-derived 5-oxazolidinone (B12669149) substrate. nih.gov An intramolecular aldol (B89426) reaction of a C-2 stereodefined aldol substrate, followed by an unexpected and efficient hydrolytic dynamic kinetic resolution of the resulting bicyclic aldol products, established the key pyrrolidinone intermediate with excellent stereocontrol. nih.gov This advanced intermediate was then elaborated to achieve the total synthesis of this compound and its analogues. researchgate.netnih.gov These enantioselective strategies represent a significant advancement, providing access to optically pure material and enabling further biological studies.

Design and Implementation of Key Synthetic Transformations

The successful synthesis of this compound hinges on several key chemical transformations that enable the construction of its unique bicyclic structure with the correct stereochemistry.

Nucleophile-Promoted Bis-Cyclization for the γ-Lactam-β-Lactone Core Formation

A cornerstone of several total syntheses of this compound is the nucleophile-promoted bis-cyclization of a keto acid precursor. nih.govnih.govdanielromogroup.com This elegant transformation simultaneously constructs both the γ-lactam and the fused β-lactone rings, which form the core of the this compound molecule. nih.govmolaid.com The reaction is believed to proceed through the initial activation of the carboxylic acid. nih.gov Subsequent intramolecular reactions, likely involving an aldol-type condensation followed by lactonization, lead to the formation of the bicyclic system. nih.gov

The efficiency and diastereoselectivity of this key step are influenced by reaction conditions. nih.gov For instance, studies on related systems have shown that the choice of nucleophilic promoter and reaction temperature can impact the diastereomeric ratio of the resulting β-lactones. nih.gov In the racemic synthesis of this compound, 4-pyrrolidinopyridine (B150190) (4-PPY) was employed as the nucleophilic promoter in a process that yielded a 3.3:1 diastereomeric ratio of the desired bicyclic lactones. nih.gov This transformation highlights a bio-inspired approach, potentially mimicking aspects of the natural biosynthetic pathway. nih.gov

| Bis-Cyclization Details | |

| Precursor | Keto acid derived from a protected serine and a ketene dimer. nih.gov |

| Promoter | Nucleophile, such as 4-pyrrolidinopyridine (4-PPY). nih.gov |

| Products | Diastereomeric γ-lactam-fused-β-lactones. nih.gov |

| Significance | Simultaneous formation of the bicyclic core of this compound. nih.govmolaid.com |

Strategic Use of 4-Alkylidene-β-lactones (Hetero Ketene Dimers) and α-Amino Acids

The synthesis of the crucial keto acid precursor for the bis-cyclization relies on the strategic coupling of 4-alkylidene-β-lactones, also known as hetero ketene dimers, with α-amino acids. nih.govnih.govdanielromogroup.com These components serve as versatile building blocks, allowing for the introduction of the necessary carbon framework and functional groups. nih.gov

In the context of this compound synthesis, an unsymmetrical ketene dimer is required. nih.gov This is formed through the heterodimerization of two different acid chlorides, for example, acetyl chloride and octanoyl chloride. nih.gov This ketene dimer then serves as a latent β-ketoester equivalent. nih.gov

| Key Building Blocks | Role in Synthesis |

| 4-Alkylidene-β-lactone (Hetero Ketene Dimer) | Serves as a β-ketoester equivalent to form the backbone of the molecule. nih.gov |

| α-Amino Acid (e.g., protected Serine) | Provides the nitrogen for the γ-lactam and a key stereocenter. nih.govorgsyn.org |

Diastereoselective and Stereocontrolled Synthetic Steps

Achieving the correct stereochemistry is a critical challenge in the total synthesis of this compound. Several diastereoselective and stereocontrolled steps are strategically employed to establish the multiple stereocenters within the molecule.

A key stereocontrolled event is the nucleophile-promoted bis-cyclization. While the initial racemic synthesis yielded a moderate diastereoselectivity of 3.3:1, further optimization of reaction conditions, such as temperature, was found to improve this ratio. nih.gov Interestingly, it was observed that prolonged reaction times at 25 °C could lead to selective degradation of the minor diastereomer, thereby enriching the desired product. nih.gov

In enantioselective syntheses, the stereochemistry is often set early on and carried through the synthetic sequence. For instance, the use of a chiral serine derivative as a starting material introduces initial stereocontrol. orgsyn.org Furthermore, advanced strategies such as substrate-controlled intramolecular aldol reactions and dynamic kinetic resolutions have been employed to achieve high levels of stereoselectivity in the formation of the pyrrolidinone core. nih.govresearchgate.net These methods are crucial for installing the contiguous stereocenters with the correct relative and absolute configurations, ultimately leading to the successful enantioselective total synthesis of this compound. researchgate.netnih.gov

Synthesis of this compound Derivatives for Research Applications

The development of this compound derivatives is a critical area of research aimed at understanding its mechanism of action and enhancing its therapeutic potential as a proteasome inhibitor. danielromogroup.com Synthetic chemists and biotechnologists have employed various strategies to create analogs that can serve as research tools, offering improved potency, selectivity, or providing insights into the structure-activity relationships (SAR) of the cinnabaramide scaffold. danielromogroup.comresearchgate.netrsc.org These derivatives are primarily utilized in preclinical research to explore the structural features essential for potent proteasome inhibition and cytotoxicity against cancer cells. researchgate.net

Strategies for generating these derivatives range from total synthesis and semi-synthesis to advanced biotechnological methods like precursor-directed biosynthesis and mutasynthesis. danielromogroup.comresearchgate.net A key total synthesis approach involves a nucleophile-promoted, bis-cyclization of keto acid precursors, which efficiently constructs the signature γ-lactam-β-lactone bicyclic core of this compound and its analogs. nih.govnih.gov This method allows for modifications to be introduced at various stages, leading to the creation of simplified or altered derivatives for SAR studies. nih.gov

Biotechnological approaches have also proven fruitful. By manipulating the biosynthetic pathway of the producing organism, Streptomyces sp. JS360, researchers can generate novel analogs. researchgate.netresearchgate.net For instance, mutasynthesis and precursor-directed biosynthesis, which involve feeding synthetic fatty acid precursors to a modified strain, have enabled the production of chlorinated cinnabaramides. researchgate.netrsc.org

The primary research application for these derivatives is the investigation of more effective proteasome inhibitors. The proteasome is a validated target for cancer therapy, and derivatives of this compound are evaluated for their ability to inhibit its proteolytic subunits. researchgate.netrsc.org

Detailed Research Findings

Research into this compound derivatives has yielded several analogs with altered biological activity profiles, providing valuable data for the development of potential anticancer agents. A significant focus has been on halogenated derivatives.

One notable study utilized mutasynthetic techniques to introduce chlorine atoms into the polyketide synthase (PKS) side chain. researchgate.net This led to the generation of chlorinated derivatives that exhibited enhanced biological activity compared to the parent compound, this compound. researchgate.net

15-Chlorothis compound : This derivative demonstrates greater inhibitory activity against the β5 (chymotrypsin-like) subunit of the 20S proteasome than this compound. rsc.org It also shows potent cytotoxicity against several human cancer cell lines, including colon cancer (HCT-116), multiple myeloma (RPMI8226), and ovarian cancer (SW840) cells. researchgate.netrsc.org The increased potency suggests that the introduction of a chlorine atom on the side chain is a favorable modification for enhancing bioactivity. researchgate.net

The comparative inhibitory activities of this compound and its chlorinated derivative are detailed below.

| Compound | Structural Modification | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| This compound | Parent Compound | 11.9 ± 7.4 | rsc.org |

| 15-Chlorothis compound | Chlorine atom added to the PKS side chain | 9.3 ± 5.9 | rsc.org |

Beyond halogenation, research has also explored other natural analogs isolated alongside the parent compound. The cinnabaramides A-G series, isolated from a terrestrial Streptomyces strain, represent naturally occurring derivatives. nih.govacs.org Among these, cinnabaramides F and G are particularly noteworthy as they combine structural features of both salinosporamide A and lactacystin (B1674225). nih.gov They exhibit potent in vitro inhibition of the human 20S proteasome, with IC₅₀ values in the 1 nM range, similar to that of this compound itself. rsc.orgnih.gov

| Compound | Key Structural Feature | Reported In Vitro Potency (20S Proteasome Inhibition) | Reference |

|---|---|---|---|

| This compound | Parent Compound | IC₅₀ ~1 nM | rsc.org |

| Cinnabaramide F | Combines features of salinosporamide A and lactacystin | IC₅₀ ~1 nM | nih.gov |

| Cinnabaramide G | Combines features of salinosporamide A and lactacystin | IC₅₀ ~1 nM | nih.gov |

These synthetic and biosynthetic efforts provide crucial tools for probing the molecular interactions between the inhibitor and the proteasome, guiding the design of future generations of inhibitors for research and potential therapeutic development. danielromogroup.com

Molecular and Cellular Biological Activities of Cinnabaramide a

Proteasome Inhibition: Mechanisms of Action

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, signal transduction, and cell cycle control. mdpi.comthieme-connect.com Cinnabaramide A exerts its biological effects by targeting this essential cellular machinery.

The 20S core particle of the proteasome contains the catalytic sites responsible for protein degradation. These sites are located on three distinct β-subunits: β1, β2, and β5, which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively. rsc.orgd-nb.info this compound demonstrates a notable specificity for the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome. researchgate.netrsc.org This activity involves cleaving proteins after large, hydrophobic amino acid residues.

In vitro assays have demonstrated that this compound is a potent inhibitor of the human 20S proteasome, with IC₅₀ values in the low nanomolar range, comparable to the well-characterized proteasome inhibitor salinosporamide A. rsc.orgnih.gov Studies on chlorinated derivatives of this compound have shown that modifications to its side chain can enhance its inhibitory potential towards the trypsin-like and chymotrypsin-like subunits. researchgate.netnih.gov

| Compound | IC₅₀ (nM) for β5 subunit |

|---|---|

| This compound | 11.9 ± 7.4 |

| 15-Chlorothis compound | 9.3 ± 5.9 |

The mechanism of proteasome inhibition by this compound involves the formation of a stable, covalent bond with the active site of the β5 subunit. nih.govuniversiteitleiden.nl This process is mediated by the highly reactive β-lactone ring present in the structure of this compound. researchgate.netnih.gov

The inhibition proceeds through a nucleophilic attack by the hydroxyl group of the N-terminal threonine residue (Thr1) within the proteasome's active site on the carbonyl carbon of the β-lactone ring. mdpi.comuniversiteitleiden.nlacs.org This attack leads to the opening of the β-lactone ring and the formation of a covalent ester adduct between the inhibitor and the enzyme. nih.govacs.org This acylation of the active site threonine effectively and irreversibly blocks the catalytic activity of the proteasome. researchgate.netacs.org

The inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins that would normally be degraded. nih.govplos.org This disruption of protein homeostasis has profound downstream consequences for the cell. The buildup of regulatory proteins, such as those involved in cell cycle control and apoptosis, can trigger various cellular stress responses. mdpi.comembopress.org For instance, the accumulation of misfolded or damaged proteins can lead to endoplasmic reticulum (ER) stress. rsc.org Furthermore, the stabilization of pro-apoptotic proteins, which are normally kept at low levels by proteasomal degradation, can tip the cellular balance towards programmed cell death. mdpi.com

Covalent Adduct Formation and Active Site Acylation by the β-Lactone Ring

Cellular Pathway Modulations

The inhibition of the proteasome by this compound sets off a chain of events that modulate various cellular signaling pathways, ultimately leading to apoptosis in cancer cells. thieme-connect.comontosight.ai

Proteasome inhibition disrupts signaling cascades that are heavily reliant on the rapid turnover of key regulatory proteins. thieme-connect.comfiveable.me One of the most well-documented consequences of proteasome inhibition is the stabilization of the tumor suppressor protein p53. nii.ac.jp Under normal conditions, p53 is kept at low levels through continuous proteasomal degradation. By blocking this degradation, this compound can lead to the accumulation of p53, which can then activate downstream targets that promote cell cycle arrest and apoptosis.

Another critical pathway affected is the NF-κB signaling pathway. thieme-connect.com NF-κB is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Its activity is regulated by its inhibitor, IκBα, which is targeted for proteasomal degradation upon signaling activation. Proteasome inhibitors like this compound prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival functions. mdpi.com

The culmination of proteasome inhibition and the subsequent modulation of cellular signaling pathways is the induction of apoptosis, or programmed cell death. nii.ac.jpnih.gov this compound has been shown to be cytotoxic against various cancer cell lines, including the HCT-116 colon cancer cell line. rsc.org

The induction of apoptosis by proteasome inhibitors can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net The accumulation of pro-apoptotic proteins like Bax and the stabilization of p53 contribute to the intrinsic pathway by promoting the release of cytochrome c from the mitochondria. mdpi.com The inhibition of NF-κB can sensitize cells to extrinsic apoptotic signals. thieme-connect.com This multi-faceted pro-apoptotic effect makes proteasome inhibitors like this compound a subject of interest in cancer research. researchgate.net

Impact on Cellular Signaling Cascades

Antimicrobial Activity Investigations of this compound and Related Congeners

This compound and its structural analogs, known as congeners, have demonstrated the ability to inhibit the growth of various microorganisms. ontosight.aiontosight.aiontosight.ai

Spectrum of Activity against Microorganisms

Studies have revealed that cinnabaramides exhibit a notable antifungal activity. researchgate.netnih.gov While their activity against the proteasome was found to be weaker than that of salinosporamide A, the cinnabaramides showed greater potency in inhibiting the growth of a variety of fungi. researchgate.net Some cinnamamide (B152044) derivatives have also shown antibacterial activity. mdpi.com For instance, certain synthetic cinnamamide compounds have been effective against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com

Table 1: Antimicrobial Activity of Cinnabaramide Congeners and Related Compounds

| Compound/Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| Cinnabaramides | Various fungi | Potent growth inhibition | researchgate.net |

| Cinnabaramide F | Certain microorganisms | Growth inhibition | ontosight.ai |

| 1-Methylhydantoin (B147300) cinnamoyl imides | E. coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa | Moderate to significant antibacterial activity | scholarsresearchlibrary.com |

Proposed Antimicrobial Mechanisms of Action

The primary proposed mechanism of action for the biological activity of this compound and its congeners is the inhibition of the 20S proteasome. researchgate.netnih.govresearchgate.net The proteasome is a critical protein complex in eukaryotic cells responsible for degrading unnecessary or damaged proteins. By inhibiting the proteasome, cinnabaramides can disrupt cellular processes essential for microbial survival. researchgate.netnih.govresearchgate.net

The unique chemical structure of these compounds, featuring a γ-lactam-β-lactone bicyclic ring, is crucial for their interaction with and inhibition of the proteasome. researchgate.netnih.govwikipedia.org Specifically, they are thought to covalently modify the active site threonine residues of the 20S proteasome, thereby blocking its proteolytic activity. wikipedia.org

Anti-inflammatory Activity Mechanisms

In addition to their antimicrobial properties, this compound and related cinnamamide compounds have been investigated for their anti-inflammatory effects. ontosight.aiontosight.aimdpi.com The mechanisms underlying this activity involve the modulation of key inflammatory enzymes and immune response modulators.

Modulation of Inflammatory Enzyme Activities

Cinnamamide derivatives have been shown to modulate the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov These enzymes are pivotal in the inflammatory response, with COX-2 being involved in the synthesis of prostaglandins (B1171923) and iNOS producing nitric oxide (NO), both of which are pro-inflammatory mediators. nih.govmdpi.com

Some synthetic cinnamamide derivatives have demonstrated the ability to inhibit the production of NO and reduce the secretion of inflammatory factors like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in cell-based assays. mdpi.com For example, in a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, certain 1-methylhydantoin cinnamoyl imides significantly inhibited the release of NO, TNF-α, and IL-1β. mdpi.com

Table 2: Effect of Cinnamamide Derivatives on Inflammatory Mediators

| Compound | Cell Line | Inflammatory Mediator | Effect | Reference |

|---|---|---|---|---|

| 1-methylhydantoin cinnamoyl imide (compound 2) | RAW264.7 | NO, TNF-α, IL-1β | Significant inhibition | mdpi.com |

| 1-methylhydantoin cinnamoyl imide (compound 4) | RAW264.7 | NO, TNF-α, IL-1β | Significant inhibition | mdpi.com |

| 1-methylhydantoin cinnamoyl imide (compound 3) | RAW264.7 | TNF-α | Inhibition | mdpi.com |

Effects on Immune Response Modulators

The anti-inflammatory effects of cinnamamides also extend to their interaction with immune response modulators. nih.gov Research has shown that certain cinnamamide derivatives can directly target and inhibit the myeloid differentiation 2 (MD2) protein, which is a crucial component of the Toll-like receptor 4 (TLR4) complex. nih.gov The TLR4 signaling pathway plays a fundamental role in the innate immune response to bacterial lipopolysaccharides, leading to the production of pro-inflammatory cytokines. nih.gov

By binding to MD2, these compounds can block the LPS-induced activation of the MD2/TLR4 signaling pathway, thereby attenuating the downstream inflammatory cascade. nih.gov This mechanism provides a more specific way in which cinnamamides can exert their anti-inflammatory effects, moving beyond general enzyme inhibition to the modulation of specific immune signaling pathways. nih.gov

Structure Activity Relationship Sar Studies of Cinnabaramide a and Its Derivatives

Elucidation of Essential Structural Features for Biological Activity

Cinnabaramide A's potent inhibitory activity against the 20S proteasome stems from a unique and highly functionalized molecular architecture. amazon.comscispace.com The core structure responsible for its biological function is a fused γ-lactam-β-lactone bicyclic ring system. researchgate.netnih.gov This strained bicyclic core is the reactive "warhead" of the molecule. The β-lactone ring, in particular, is a powerful electrophile that engages in a covalent bond formation with the active site threonine (Thr1) residue of the proteasome, leading to irreversible inhibition. nih.gov

Beyond the reactive core, several other features are considered essential:

A Cyclohexenyl Unit: Attached to the γ-lactam, this ring system plays a crucial role in orienting the molecule within the proteasome's binding pocket. researchgate.netnih.gov Its specific conformation is vital for positioning the β-lactone warhead for effective nucleophilic attack by the active site threonine. nih.gov

Impact of Core Bicyclic Structure Modifications on Potency and Selectivity

Modifications to the central γ-lactam-β-lactone bicyclic core and its immediate substituents have a profound impact on the inhibitory potential of cinnabaramide analogues. The bicyclic system itself is paramount; its disruption leads to a complete loss of activity. However, subtle changes to the appended ring systems can fine-tune potency and selectivity.

One significant modification involves the cyclohexenyl unit. Through precursor-directed biosynthesis, researchers have successfully generated cinnabaramide derivatives where the six-membered cyclohexyl ring is replaced by a five-membered cyclopentyl ring. researchgate.net This demonstrates that while the cyclic moiety is essential for activity, the core biosynthetic machinery can tolerate some degree of flexibility in the ring size, opening avenues for creating novel analogues with potentially altered binding kinetics or selectivity profiles. researchgate.net

Furthermore, substitutions on the core structure, such as at the C2 position, have been shown to be important, at least from a synthetic standpoint, as they can influence the efficiency of the cyclization reactions that form the bicyclic core. nih.gov More dramatic modifications have been observed in related natural products. For instance, cinnabaramides F and G feature a different reactive group that is believed to act as a prodrug, forming the reactive β-lactone in situ, similar to the mechanism of lactacystin (B1674225). srmist.edu.in These compounds exhibit potent inhibition of the human 20S proteasome, with IC50 values of 6 nM and 0.6 nM, respectively, indicating that alternative core structures can be highly effective. srmist.edu.in

Influence of Side Chain Variations on Activity Profile

A particularly effective strategy has been the introduction of halogen atoms. Using mutasynthetic techniques, where synthetic precursors are fed to the producing organism, chlorinated cinnabaramide derivatives have been generated. researchgate.netnih.gov These halogenated analogues, specifically those bearing a chlorine atom on the PKS side chain, exhibit higher inhibitory potential against the proteasome's chymotrypsin-like and trypsin-like subunits compared to the parent this compound. researchgate.netnih.gov This enhanced proteasome inhibition translates directly to greater cytotoxicity against human tumor cell lines. researchgate.net

The table below presents comparative data for this compound and its chlorinated derivative, highlighting the positive impact of this side chain modification on inhibitory activity against the β5 subunit of the 20S proteasome.

| Compound | Modification | Proteasome β5 Inhibition IC₅₀ (nM) |

| This compound | Parent Compound | 11.9 ± 7.4 |

| 15-Chlorothis compound | Chlorine on PKS side chain | 9.3 ± 5.9 |

| Data sourced from a 2020 study on proteasome inhibitors. srmist.edu.in |

Role of Stereochemistry in Defining Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity for most chiral drugs, and this compound is no exception. cnjournals.comvlifesciences.com The specific spatial orientation of its functional groups is essential for a precise fit into the complex topology of the proteasome's active site. vlifesciences.com The interaction between a drug and its biological target is often stereospecific; one enantiomer (mirror-image isomer) may fit perfectly and elicit a strong response, while the other may fit poorly or not at all, resulting in lower activity or even a different pharmacological effect. vlifesciences.comslideshare.net

For this compound, the relative configuration of its multiple chiral centers is crucial. Synthetic routes to this compound have shown that the key bis-cyclization step, which forms the fused γ-lactam-β-lactone core, proceeds with a favored diastereoselectivity, meaning it preferentially forms one specific stereoisomer. nih.gov The major diastereomer produced in these syntheses corresponds to the relative stereochemistry of the natural product, which was definitively confirmed by X-ray analysis. nih.gov

This inherent stereoselectivity in its formation underscores the importance of a precise 3D structure for its function. Even subtle changes in stereochemistry can lead to significant differences in biological activity. slideshare.net For example, an incorrect orientation of the cyclohexenyl ring or the PKS side chain could prevent the β-lactone from being positioned correctly for the nucleophilic attack by the active site threonine, thereby drastically reducing or eliminating its inhibitory efficacy. nih.gov Therefore, maintaining the correct stereochemical integrity is a fundamental requirement in the design and synthesis of any potent cinnabaramide-based proteasome inhibitor. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

While traditional SAR studies provide qualitative insights, Quantitative Structure-Activity Relationship (QSAR) analysis offers a computational approach to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models allow for the prediction of activity for new, yet-to-be-synthesized molecules, thereby streamlining the drug discovery process.

Although extensive, specific QSAR models for the cinnabaramide class itself are not widely detailed in the reviewed literature, the methodology has been successfully applied to structurally related proteasome inhibitors, including the highly similar salinosporamides and other β-lactone-containing compounds. researchgate.net The development of a predictive QSAR model for cinnabaramide analogues would typically follow a well-established workflow:

Data Set Assembly: A series of cinnabaramide derivatives with experimentally measured biological activities (e.g., IC50 values for proteasome inhibition) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors representing various physicochemical properties (e.g., electronic, steric, hydrophobic, and topological features) would be calculated using specialized software.

Model Generation: Statistical methods, ranging from Multiple Linear Regression (MLR) to more complex machine learning algorithms, are used to find the best correlation between a subset of the calculated descriptors and the observed biological activity. srmist.edu.in This results in a mathematical equation where activity can be predicted from structure-derived descriptors. Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also be used, which correlate activity with the 3D steric and electrostatic fields surrounding the molecules.

Rigorous Validation: The predictive power of the QSAR model must be rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and, most importantly, external validation, where the model's ability to predict the activity of a separate set of compounds not used in model generation is assessed. srmist.edu.in

A successfully validated QSAR model for the cinnabaramide series would be an invaluable predictive tool. It could be used to screen virtual libraries of potential derivatives, prioritizing the synthesis of compounds predicted to have the highest potency and most desirable activity profiles, thus accelerating the development of next-generation proteasome inhibitors.

Advanced Research Perspectives and Methodological Innovations in Cinnabaramide a Studies

Precursor-Directed Biosynthesis and Semisynthetic Approaches for Novel Cinnabaramide A Analogues

The inherent biological machinery of Streptomyces can be harnessed to produce novel derivatives of this compound through precursor-directed biosynthesis. This technique involves feeding the microbial culture with synthetic precursors that are structural analogs of the natural biosynthetic intermediates. The relaxed substrate specificity of the enzymes in the cinnabaramide biosynthetic pathway allows for the incorporation of these unnatural precursors, leading to the generation of new analogues. researchgate.netnih.gov

A notable success in this area has been the production of chlorinated cinnabaramides. By introducing chlorinated fatty acid precursors to the fermentation broth of Streptomyces sp. JS360, researchers have successfully generated derivatives with chlorine atoms in the polyketide side chain. researchgate.netnih.gov These halogenated analogues have demonstrated improved pharmaceutical properties, including enhanced inhibitory potential against the proteolytic subunits of the proteasome, compared to the parent compound, this compound. researchgate.netnih.gov Another example includes the generation of cinnabaramide derivatives with a cyclopentyl ring instead of the natural cyclohexyl ring, showcasing the versatility of this approach. researchgate.net

Semisynthetic strategies further expand the chemical diversity of this compound. These methods start with the natural product isolated from fermentation and then apply chemical modifications to generate novel compounds. While specific examples for this compound are less documented in publicly available literature, the principles have been applied to the closely related salinosporamides, suggesting a viable route for this compound derivatization. mdpi.comgoogle.com This could involve modifications to the cyclohexene (B86901) ring, the hexyl side chain, or the core lactam-lactone structure to probe structure-activity relationships (SAR).

| Analogue | Method of Generation | Key Structural Modification | Observed Property Change | Reference |

| Chlorinated Cinnabaramides | Precursor-Directed Biosynthesis | Incorporation of chlorine atom on the PKS side chain | Higher inhibitory potential towards proteasome subunits | researchgate.netnih.gov |

| 15-chlorothis compound | Mutasynthesis | Chlorine at C-15 | Greater inhibitory activity towards the β5 subunit of the 20S proteasome | researchgate.netrsc.org |

| Cyclopentyl Cinnabaramide | Precursor-Directed Biosynthesis | Cyclopentyl ring instead of cyclohexyl ring | Demonstrates biosynthetic pathway flexibility | researchgate.net |

Chemoenzymatic Synthesis Strategies for Enhanced Efficiency and Diversity

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, offers a powerful platform for producing this compound and its analogues with high efficiency and stereoselectivity. worktribe.commdpi.com This approach can overcome some of the limitations of purely chemical or biological methods.

Key strategies in the chemoenzymatic synthesis of polyketides like this compound involve the use of engineered enzymes with altered substrate specificities or enhanced catalytic activities. worktribe.com For instance, the thioesterase (TE) domain, which is responsible for the final cyclization and release of the polyketide chain in the natural biosynthesis, can be employed as a biocatalyst for macrocyclization in vitro. nih.gov This allows for the synthesis of various linear precursors through chemical methods, which are then efficiently cyclized by the TE domain to yield a diverse library of cinnabaramide analogues.

Computational Chemistry and In Silico Modeling for Structure-Activity Prediction and Target Identification

Computational chemistry and in silico modeling have become indispensable tools in the study of this compound, providing deep insights into its structure-activity relationships (SAR) and helping to predict its biological targets. mdpi.comazolifesciences.comwm.edu These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising analogues. collaborativedrug.com

Molecular docking simulations are frequently used to predict the binding mode of this compound and its derivatives to the active sites of the 20S proteasome. mdpi.comnih.gov These studies have revealed the crucial interactions between the ligand and the protein, such as the covalent bond formed between the β-lactone ring of this compound and the active site threonine residue of the proteasome. nih.gov By understanding these interactions, researchers can rationally design new analogues with improved binding affinity and selectivity. rsc.org For example, computational models can be used to explore the effects of modifying the cyclohexene ring or the hexyl side chain on the binding energy and specificity for different proteasome subunits. rsc.org

In silico target fishing, also known as reverse docking, is another powerful computational technique used to identify potential new biological targets for this compound beyond the proteasome. nih.govmdpi.comresearchgate.net This approach involves docking the structure of this compound against a large library of protein structures to identify other proteins to which it might bind with high affinity. This can help to uncover novel mechanisms of action and potential new therapeutic applications for this compound and its derivatives.

| Computational Method | Application in this compound Research | Key Insights Gained | Reference |

| Molecular Docking | Predicting binding modes to the 20S proteasome | Understanding key interactions, guiding the design of more potent and selective inhibitors. | rsc.orgmdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity | Identifying chemical properties that are critical for proteasome inhibition. | azolifesciences.comwm.edumdpi.com |

| In Silico Target Fishing | Identifying potential new biological targets | Exploring mechanisms of action beyond proteasome inhibition and potential for drug repositioning. | nih.govmdpi.comresearchgate.net |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

A comprehensive understanding of the biosynthesis, regulation, and mechanism of action of this compound can be achieved through the integration of various "omics" technologies. frontiersin.org This systems biology approach allows for a holistic view of the biological processes involved.

Genomics: The sequencing of the Streptomyces genome has been instrumental in identifying the biosynthetic gene cluster (BGC) responsible for producing this compound. researchgate.netnih.govmdpi.com This has provided a roadmap for genetic engineering and precursor-directed biosynthesis efforts. Comparative genomics can also reveal evolutionary relationships and novel enzymatic functions within the pathway. researchgate.netscience.gov

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome) under different conditions, researchers can understand how the expression of the this compound BGC is regulated. nih.gov For instance, transcriptomic studies of Streptomyces strains under osmotic stress or exposed to different nutrient sources can reveal key regulatory genes and pathways that control this compound production. mdpi.comnih.gov

Proteomics: The large-scale study of proteins (the proteome) can identify the enzymes involved in the this compound biosynthetic pathway and quantify their abundance. This information is crucial for understanding the metabolic flux and identifying potential bottlenecks in the production of the compound.

Metabolomics: This technology focuses on the comprehensive analysis of all metabolites within a biological system. researchgate.net Metabolomic profiling of Streptomyces cultures can lead to the discovery of new cinnabaramide analogues and provide insights into the metabolic state of the cell during production. frontiersin.orgmdpi.com

The integration of these omics datasets provides a powerful framework for a systems-level understanding of this compound. For example, correlating transcriptomic and metabolomic data can reveal how changes in gene expression directly impact the production of specific cinnabaramide derivatives. frontiersin.orgnih.gov

Exploration of Novel Biological Targets and Uncharted Mechanistic Hypotheses for this compound

While the 20S proteasome is the primary and most well-characterized target of this compound, there is growing interest in exploring other potential biological targets and uncharted mechanistic hypotheses. nih.govthieme-connect.com This exploration could unveil new therapeutic applications and provide a deeper understanding of the compound's biological activities.

One area of investigation is the potential for this compound to interact with other proteases or enzymes that have a similar active site architecture to the proteasome. The inherent reactivity of the β-lactone warhead suggests that it could potentially form covalent adducts with other nucleophilic residues in different proteins. In silico target fishing, as mentioned previously, is a key tool in generating hypotheses about such off-target interactions. nih.govmdpi.com

Another avenue of research is the investigation of resistance mechanisms to this compound. cnio.esfrontiersin.org Studies on resistance to other proteasome inhibitors have revealed mutations in the proteasome subunits that prevent drug binding. cnio.es Identifying similar resistance mechanisms for this compound could not only inform the design of next-generation inhibitors that can overcome resistance but may also point to other cellular pathways that are affected. The discovery of a self-resistance gene within the cinnabaramide biosynthetic gene cluster, which encodes a resistant form of the proteasome β-subunit, highlights the evolutionary pressure to avoid autotoxicity and provides clues about the compound's primary target. researchgate.netbiorxiv.org

Furthermore, the observation that cinnabaramides exhibit greater potency against various fungi compared to salinosporamide A, despite being weaker proteasome inhibitors, suggests the existence of fungus-specific targets or mechanisms of action. researchgate.netnih.gov Exploring these alternative activities could lead to the development of cinnabaramide-based antifungal agents.

Uncharted mechanistic hypotheses could also include the modulation of cellular processes that are indirectly regulated by the proteasome, or the interaction with components of the ubiquitin-proteasome system upstream of the proteasome itself. The complexity of cellular protein degradation pathways offers a rich landscape for the discovery of novel activities of this compound.

Q & A

Q. What statistical approaches are suitable for interpreting variability in this compound production under different culture conditions?

- Data Analysis : Apply boxplot analysis (e.g., Chart 12 in ) to compare production yields across media (YMG, Q6). Use ANOVA to identify significant factors (e.g., carbon source, chloride supplementation). For skewed distributions (e.g., high outliers in this compound area), non-parametric tests (Mann-Whitney U) are recommended .

Q. How can genetic engineering enhance this compound yield or diversify its derivatives?

- Gene Editing : Overexpress regulatory genes (e.g., cinL for C12 hydroxylation) or heterologously express the cin cluster in high-yield hosts (e.g., S. coelicolor). Use CRISPR-Cas9 to introduce point mutations in cinA-AT2 for substrate flexibility .

Data Contradiction & Validation

Q. Why do certain cinnabaramide analogs show weak antifungal activity despite strong proteasome inhibition?

- Hypothesis Testing :

- Test stability in fungal extracellular matrices (e.g., pH-dependent degradation).

- Compare binding affinity to fungal vs. human proteasomes via surface plasmon resonance (SPR).

- Note: this compound’s antifungal activity is strain-specific (effective against Mucor plumbeus but not Botrytis cinerea), implying species-dependent target accessibility .

Experimental Design Pitfalls

Q. What are common pitfalls in designing feeding experiments for cinnabaramide biosynthesis studies?

- Critical Considerations :

Precursor Solubility : Use SNAC thioesters to improve fatty acid uptake.

Timing : Add precursors during mid-log phase (e.g., 24-hour growth in Q6 medium) to synchronize with polyketide synthase activity.

Controls : Include vehicle-only (e.g., DMSO) and wild-type strain controls to distinguish endogenous vs. fed metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.